n-((1h-Pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-((1H-Pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that features both pyrazole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the reaction of pyrazole derivatives with pyridine carboxamide precursors. One common method includes the condensation of 1H-pyrazole-3-carboxaldehyde with 2-oxo-1,2-dihydropyridine-3-carboxamide under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with catalysts like p-toluenesulfonic acid or sodium hydroxide to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-((1H-Pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with diverse functional groups .
Scientific Research Applications
N-((1H-Pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of N-((1H-Pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and affecting various biochemical pathways. For instance, it may inhibit kinases or other enzymes involved in cell signaling, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine
- N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
- 5-((1H-Pyrazol-3-yl)methyl)-1H-tetrazoles
Uniqueness
N-((1H-Pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its dual pyrazole and pyridine structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N4O2 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-oxo-N-(1H-pyrazol-5-ylmethyl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C10H10N4O2/c15-9-8(2-1-4-11-9)10(16)12-6-7-3-5-13-14-7/h1-5H,6H2,(H,11,15)(H,12,16)(H,13,14) |
InChI Key |
INBMEWQTXHJHPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)NCC2=CC=NN2 |
Origin of Product |
United States |
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